molecular formula C6H13N3 B2669171 1-Azido-3,3-dimethylbutane CAS No. 13686-08-3

1-Azido-3,3-dimethylbutane

Cat. No.: B2669171
CAS No.: 13686-08-3
M. Wt: 127.191
InChI Key: JSXWSVUHDJNFKB-UHFFFAOYSA-N
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Description

1-Azido-3,3-dimethylbutane is an organic compound that belongs to the class of alkyl azides It is characterized by the presence of an azide group (-N₃) attached to a butane backbone with two methyl groups at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-3,3-dimethylbutane can be synthesized through the nucleophilic substitution reaction of 3,3-dimethylbutyl chloride with sodium azide. The reaction typically takes place in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the substitution process. The general reaction scheme is as follows:

3,3-dimethylbutyl chloride+NaN3This compound+NaCl\text{3,3-dimethylbutyl chloride} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 3,3-dimethylbutyl chloride+NaN3​→this compound+NaCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Azido-3,3-dimethylbutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The azide group can be replaced by other nucleophiles, leading to the formation of various substituted products.

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Cycloaddition: Alkynes in the presence of a copper catalyst (Cu(I)).

Major Products Formed

    Nucleophilic Substitution: Various substituted butanes depending on the nucleophile used.

    Reduction: 3,3-dimethylbutylamine.

    Cycloaddition: 1,2,3-triazoles.

Scientific Research Applications

1-Azido-3,3-dimethylbutane has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.

    Materials Science: The compound is used in the preparation of polymers and materials with specific properties through click chemistry.

    Biological Studies: It is employed in the modification of biomolecules for labeling and tracking purposes.

    Medicinal Chemistry: The azide group is a functional moiety in the development of pharmaceuticals, including antiviral and antibacterial agents.

Mechanism of Action

The mechanism of action of 1-Azido-3,3-dimethylbutane primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, azides can be used to modify biomolecules through click chemistry, enabling the study of molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Azido-2,2-dimethylpropane
  • 1-Azido-4,4-dimethylpentane
  • 1-Azido-3,3-dimethylpentane

Uniqueness

1-Azido-3,3-dimethylbutane is unique due to its specific structure, which includes a butane backbone with two methyl groups at the third carbon. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different reactivity patterns and applications based on its molecular structure.

Properties

IUPAC Name

1-azido-3,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c1-6(2,3)4-5-8-9-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXWSVUHDJNFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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